molecular formula C20H20N2O3 B5671422 N-[2-(2,3-dihydro-1,4-benzodioxin-2-yl)ethyl]-1-methyl-1H-indole-6-carboxamide

N-[2-(2,3-dihydro-1,4-benzodioxin-2-yl)ethyl]-1-methyl-1H-indole-6-carboxamide

Cat. No. B5671422
M. Wt: 336.4 g/mol
InChI Key: KGOITMHNQRXAMY-UHFFFAOYSA-N
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Description

Synthesis Analysis

  • New derivatives of N-(1-ethyl-2-pyrrolidinylmethyl)-4,5-dihydro-1H-benzo[g]indole-3-carboxamide, a series with similar structural analogues, have been synthesized and evaluated for their binding affinity to dopamine D(2)-like receptors. This indicates a methodological approach in synthesizing compounds with specific receptor targeting capabilities (Pinna et al., 2002).

Molecular Structure Analysis

  • The structural contribution of the 4,5-dihydrobenzo[g]indole portion in compounds has been examined, suggesting a significant role of specific molecular structures in receptor binding affinity and potential therapeutic applications (Pinna et al., 2002).

Chemical Reactions and Properties

  • The synthesis of enantiomers from chiral trans-3-p-tolyl-2,3-dihydro-1,4-benzodioxin-2-carboxylic acids, demonstrates the importance of stereochemistry in the synthesis and biological activity of these compounds (Quaglia et al., 1996).

Physical Properties Analysis

  • The synthesis process of these compounds often involves the use of basic environments like K2CO3 or amine, which facilitates the reaction process, indicating the influence of physical conditions on the synthesis of these compounds (Bozzo et al., 2003).

Chemical Properties Analysis

  • The ability of these compounds to bind to dopamine D(2)-like receptors and their potential to reduce hyperactivity induced by amphetamine, as seen in behavioral tests in rats, indicate specific chemical properties that could be relevant in the development of therapeutic drugs (Pinna et al., 2002).

properties

IUPAC Name

N-[2-(2,3-dihydro-1,4-benzodioxin-3-yl)ethyl]-1-methylindole-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O3/c1-22-11-9-14-6-7-15(12-17(14)22)20(23)21-10-8-16-13-24-18-4-2-3-5-19(18)25-16/h2-7,9,11-12,16H,8,10,13H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGOITMHNQRXAMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC2=C1C=C(C=C2)C(=O)NCCC3COC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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